fagopyritol A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

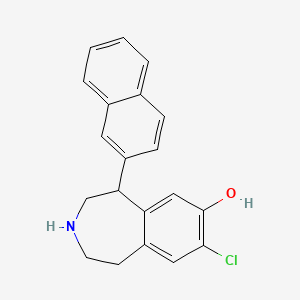

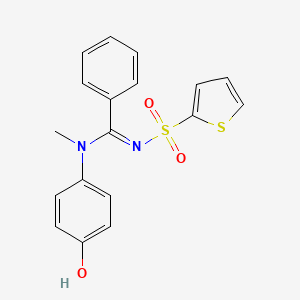

Fagopyritol A1 is an alpha-D-galactoside having a 1D-chiro-inositol substituent at the anomeric position. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.

Scientific Research Applications

Molecular Structure Analysis

Fagopyritol A1, identified in buckwheat seeds, has been studied for its molecular structure using NMR techniques. It is a novel galactopyranosyl cyclitol, specifically O-alpha-D-galactopyranosyl-(1 → 3)-D-chiro-inositol, and is a positional isomer of fagopyritol B1. These isomers represent different series of fagopyritol oligomers. The molecular structure analysis helps in understanding the compound's chemical characteristics and potential applications (Obendorf et al., 2000).

Synthesis Studies

Researchers have synthesized this compound through glycosylation of diequatorial diol derived from d-chiro-inositol. This synthesis is vital for creating the compound in laboratory settings, enabling further research into its properties and potential applications (Cid, Alfonso, & Martín‐Lomas, 2004).

Potential Anti-Diabetic Effects

A study on tartary buckwheat indicated that this compound might have anti-diabetic effects. The research suggests that this compound and related compounds could improve insulin sensitivity and glucose tolerance, which are crucial in diabetes management (Wu, Lijuan, Qiu, & Li, 2018).

Influence on Seed Germination and Quality

This compound accumulates in buckwheat seeds, particularly under cooler temperatures. This accumulation is hypothesized to improve seed quality and potentially increase the yield of fagopyritols for dietary treatment of conditions like noninsulin dependent diabetes mellitus (NIDDM) and polycystic ovary syndrome (PCOS) (Horbowicz & Obendorf, 2005).

Role in Enzymatic Processes

This compound synthesis in buckwheat seeds is believed to be catalyzed by a multifunctional enzyme called galactinol synthase. Understanding this enzymatic process could provide insights into the metabolic pathways of buckwheat and similar plants (Ueda, Coseo, Harrell, & Obendorf, 2005).

Impact on Glucose Uptake

This compound has shown promising results in increasing glucose uptake in muscle cells, suggesting its potential in managing blood glucose levels. This could have significant implications for diabetes treatment (Song et al., 2009).

properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(1R,2S,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6+,7+,8-,9+,10-,11?,12-/m1/s1 |

InChI Key |

VCWMRQDBPZKXKG-FDYPKGGJSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

synonyms |

fagopyritol A1 O-alpha-D-galactopyranosyl-(1-3)-D-chiro-inositol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)

![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)

![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)

![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)

![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)